2-(3-Phenoxyphenyl)-1,3-dithiane
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Overview
Description
2-(3-Phenoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring substituted with a 3-phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)-1,3-dithiane typically involves the reaction of 3-phenoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenoxyphenyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted dithianes with different functional groups.
Scientific Research Applications
2-(3-Phenoxyphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenyl)-1,3-dithiane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its biological activity is often attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
2-(3-Phenoxyphenyl)-substituted benzoxazoles: These compounds share the phenoxyphenyl group but differ in the heterocyclic ring structure.
3-Phenoxybenzyl alcohol: This compound has a similar phenoxyphenyl group but lacks the dithiane ring.
Uniqueness: 2-(3-Phenoxyphenyl)-1,3-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
650597-63-0 |
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Molecular Formula |
C16H16OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H16OS2/c1-2-7-14(8-3-1)17-15-9-4-6-13(12-15)16-18-10-5-11-19-16/h1-4,6-9,12,16H,5,10-11H2 |
InChI Key |
HWNJCGNEJUBKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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